molecular formula C19H13F2N3OS B2821503 N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-74-3

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2821503
CAS No.: 897464-74-3
M. Wt: 369.39
InChI Key: MHZCDDRVJISLIN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core

      Starting Materials: 4-fluoroaniline, 2-bromoacetophenone, and thiourea.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

  • Acylation Reaction

      Starting Materials: The imidazo[2,1-b][1,3]thiazole intermediate and 4-fluorobenzoyl chloride.

      Reaction Conditions: The acylation is performed in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the thiazole ring can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents at low temperatures.

      Products: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents with or without a catalyst.

      Products: Substitution at the fluorophenyl groups can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the creation of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl groups and the imidazo[2,1-b][1,3]thiazole core play crucial roles in binding to these targets, modulating their activity, and triggering specific biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-bromophenyl)-2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c20-13-3-1-12(2-4-13)17-10-24-16(11-26-19(24)23-17)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZCDDRVJISLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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